molecular formula C8H6F4N2O2 B3117146 6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine CAS No. 221202-20-6

6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine

Cat. No.: B3117146
CAS No.: 221202-20-6
M. Wt: 238.14 g/mol
InChI Key: NHGFYYBTJXNQHY-UHFFFAOYSA-N
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Description

6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine is a chemical compound with the molecular formula C8H6F4N2O2 and a molecular weight of 238.14 g/mol This compound is known for its unique structure, which includes difluoromethoxy and difluoro groups attached to a benzamidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzamidine Core: The benzamidine core can be synthesized through the reaction of an appropriate benzaldehyde derivative with ammonia or an amine under acidic conditions.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.

    Introduction of Difluoro Groups: The difluoro groups are typically introduced through halogenation reactions using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy and difluoro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamidines with various functional groups.

Scientific Research Applications

6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine
  • 6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamide
  • 6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzonitrile

Uniqueness

6-Difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(difluoromethoxy)-2,3-difluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2O2/c9-3-1-2-4(16-8(11)12)5(6(3)10)7(13)14-15/h1-2,8,15H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGFYYBTJXNQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)C(=NO)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699625
Record name 6-(Difluoromethoxy)-2,3-difluoro-N'-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221202-20-6
Record name 6-(Difluoromethoxy)-2,3-difluoro-N'-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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